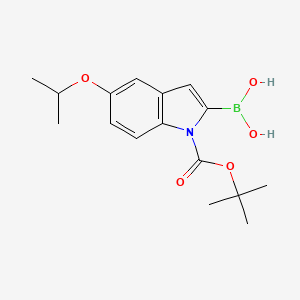

1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester

Description

Systematic Identifiers

The tert-butyl ester at position 1 is denoted by the prefix 1-(tert-butoxycarbonyl), while the isopropoxy group at position 5 follows standard alkoxy nomenclature rules. The boronic acid at position 2 is prioritized in the naming sequence due to its higher functional group hierarchy.

Molecular Architecture: Indole Core Modifications

The indole core undergoes three critical modifications that define its reactivity and physicochemical properties:

Substituent Positions and Bonding

- Position 1 (N1): The nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) group, forming a carbamate ester. This modification blocks the nitrogen’s lone pair, reducing its basicity and stabilizing the indole against electrophilic attack.

- Position 2 (C2): A boronic acid (-B(OH)₂) group is directly attached to the indole’s second carbon. This substituent introduces a planar trigonal geometry at boron, enabling participation in Suzuki-Miyaura cross-coupling reactions.

- Position 5 (C5): An isopropoxy (-OCH(CH₃)₂) group occupies the fifth carbon. This alkoxy substituent donates electron density via resonance, activating the aromatic ring toward electrophilic substitution at adjacent positions.

Comparative Analysis with Analogues

Compared to the structurally similar compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, 1,1-dimethylethyl ester (CAS 335649-84-8), the target molecule replaces the silyl-protected hydroxymethyl group at C5 with a simpler isopropoxy moiety. This alteration reduces synthetic complexity while maintaining steric bulk at C5.

Steric and Electronic Effects of tert-Butyl Ester Group

The tert-butyl ester at N1 exerts significant steric and electronic influences on the molecule:

Steric Effects

| Parameter | Impact |

|---|---|

| Rotational Barrier | Hinders free rotation of the carbamate group, stabilizing a single conformational isomer. |

| Solvent Accessibility | Shields the indole nitrogen from nucleophilic or acidic environments, enhancing stability during synthetic workflows. |

Electronic Effects

- Resonance Stabilization: The electron-withdrawing carbonyl group of the Boc moiety reduces electron density at N1, diminishing the indole’s inherent basicity.

- Polarity Modulation: The tert-butyl group’s hydrophobicity counterbalances the polar boronic acid and isopropoxy groups, improving lipid solubility.

Boronic Acid Functionality: Geometric and Tautomeric Considerations

The boronic acid (-B(OH)₂) group at C2 exhibits unique geometric and tautomeric properties:

Geometric Flexibility

- Trigonal Planar Geometry: In anhydrous conditions, boron adopts a trigonal planar configuration with sp² hybridization, ideal for covalent bond formation in cross-coupling reactions.

- Tetrahedral Geometry: Under protic conditions, boron transitions to a tetrahedral sp³ geometry via hydration, forming a boronate anion ([B(OH)₃]⁻).

Tautomeric Equilibria

The boronic acid participates in a pH-dependent equilibrium:

$$

\text{-B(OH)}2 \rightleftharpoons \text{-B(OH)}3^- + \text{H}^+

$$

This tautomerism influences solubility and reactivity, with the anionic boronate form predominating in basic media.

Comparative Tautomer Stability

| Condition | Predominant Form | Reactivity Profile |

|---|---|---|

| pH < 7 | Neutral boronic acid | Electrophilic at boron |

| pH 7–9 | Boronate anion | Nucleophilic at oxygen |

| pH > 9 | Fully deprotonated | Enhanced cross-coupling rates |

The tert-butyl ester’s steric bulk minimally impacts this equilibrium due to its distal location relative to the boronic acid.

Properties

Molecular Formula |

C16H22BNO5 |

|---|---|

Molecular Weight |

319.2 g/mol |

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-propan-2-yloxyindol-2-yl]boronic acid |

InChI |

InChI=1S/C16H22BNO5/c1-10(2)22-12-6-7-13-11(8-12)9-14(17(20)21)18(13)15(19)23-16(3,4)5/h6-10,20-21H,1-5H3 |

InChI Key |

XGIVWCIJMILHKU-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Formation of the Indole Core and Initial Functionalization

- The indole nucleus can be synthesized or obtained as a substituted derivative.

- Commonly, Fischer indole synthesis is employed for indole formation, involving phenylhydrazine and aldehydes or ketones under acidic conditions.

- Alternatively, commercially available indole derivatives can be used as starting materials for further functionalization.

Introduction of the Boronic Acid Group

- The boronic acid group at the 2-position is introduced via palladium-catalyzed borylation reactions.

- A halogenated indole derivative (e.g., 2-bromoindole) undergoes Miyaura borylation with bis(pinacolato)diboron or similar boron reagents.

- Reaction conditions typically include Pd catalysts (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and solvents like dioxane or DMF at elevated temperatures (80–100°C).

- This step is critical for installing the boronic acid functionality necessary for further coupling or biological activity.

Substitution at the 5-Position with 1-Methylethoxy Group

- The 5-position substitution with a 1-methylethoxy group is achieved by nucleophilic substitution or etherification.

- This can involve reaction of a 5-hydroxyindole intermediate with 1-methylethanol (isopropanol) under acidic or basic catalysis.

- Protection of other reactive sites may be necessary to ensure regioselectivity.

Esterification of the Carboxylic Acid

- The carboxylic acid at the 1-position is esterified with tert-butyl alcohol to form the tert-butyl ester.

- This is commonly done using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or via acid-catalyzed esterification.

- The reaction is performed under anhydrous conditions to prevent hydrolysis.

- The tert-butyl ester serves as a protecting group, enhancing compound stability during subsequent reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole core formation | Fischer indole synthesis or substituted indole | Indole derivative |

| 2 | Halogenation at 2-position | Bromination (e.g., NBS) | 2-Bromoindole intermediate |

| 3 | Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base, solvent | 2-Boronoindole intermediate |

| 4 | Etherification at 5-position | 1-Methylethanol, acid/base catalyst | 5-(1-Methylethoxy) substitution |

| 5 | Esterification | tert-Butyl alcohol, DCC or acid catalyst | 1-(1,1-Dimethylethyl) ester formation |

Research Findings and Optimization Notes

- The palladium-catalyzed borylation is a key step with yields typically ranging from 70% to 90%, depending on catalyst loading and reaction time.

- Etherification at the 5-position requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- Esterification with tert-butyl alcohol is generally high yielding (>85%) when using DCC or similar coupling agents.

- Inert atmosphere and anhydrous solvents (e.g., dry DMF, dioxane) are essential throughout to maintain boronic acid integrity.

- Purification is commonly achieved by flash chromatography using ethyl acetate/hexane mixtures.

Example Experimental Data (Adapted from Related Indole Syntheses)

| Parameter | Condition/Value | Yield (%) | Notes |

|---|---|---|---|

| Borylation catalyst loading | 5 mol% Pd(dppf)Cl2 | 85 | Reaction at 90°C for 12 hours |

| Base | Potassium acetate | - | Used in borylation step |

| Solvent | Dioxane or DMF | - | Anhydrous, degassed |

| Etherification temperature | 50–70°C | 80 | Acid or base catalyzed |

| Esterification agent | Dicyclohexylcarbodiimide (DCC) | 88 | Room temperature, 12–24 hours |

| Purification method | Flash chromatography (ethyl acetate/hexane 1:4) | - | Yields depend on purity requirements |

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.

Scientific Research Applications

Based on the search results, finding specific applications of "1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester" is difficult due to the limited information available. However, we can gather some relevant details:

Basic Information

- Chemical Name: 2-Borono-5-(1-methylethoxy)-1H-indole-1-carboxylic acid 1-(1,1-dimethylethyl)ester .

- Molecular Formula: .

- CAS Number: 1021342-98-2 .

- Purity: typically around 96% .

Related Compounds and Potential Applications

While direct applications for the specified compound are scarce in the search results, information on related compounds can provide some insight:

- Other Indole Derivatives: The search results mention various indole derivatives, such as "1H-Indole-1-carboxylic acid, 2-borono-5-[[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester" , "1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-5-methyl-3-(1-methylethoxy)-, methyl ester, hydrochloride" , "1H-Indole-1-carboxylic acid, 5-ethenyl-, 1,1-dimethylethyl ester" and "1H-Indole-5-carboxylic acid" . These compounds may have applications in various scientific research fields.

- Bibenzyls: Research on Cannabis sativa L. identifies bibenzyls, which have anti-inflammatory properties and accumulate in response to fungal infection . The study details the biosynthesis of these compounds and their potential therapeutic interest, indicating the broader relevance of indole-related compounds in medicinal chemistry .

- Hemp Essential Oil: Hemp essential oil, derived from Cannabis sativa L., contains terpenoid compounds with pesticidal properties . This suggests that certain indole derivatives could be explored as botanical pesticides .

Potential Research Areas

Given the "2-borono" group in the title compound, it may be useful in Suzuki-Miyaura coupling reactions. These reactions are employed in various scientific fields:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound A : 1H-Indole-1-carboxylic Acid, 2-Borono-5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-, 1-(1,1-Dimethylethyl) Ester (CAS 335649-84-8)

- Key Difference : Replaces the isopropoxy group with a silyl-protected hydroxymethyl group (dimethyl(tert-butyl)silyl ether).

- Impact :

Compound B : 1H-Indole-1-carboxylic Acid, 2-Borono-5-[(Diethylamino)methyl]-, 1-(1,1-Dimethylethyl) Ester

- Key Difference: Substitutes the ether with a diethylamino-methyl group.

- Impact: Introduces basicity, enhancing water solubility at physiological pH. Potential for protonation in acidic environments, which could alter reactivity in cross-coupling reactions .

Compound C : 1H-Indole-1-carboxylic Acid, 2-Borono-5-[2-(4-Morpholinyl)Ethoxy]-, 1-(1,1-Dimethylethyl) Ester (CAS 913388-60-0)

- Key Difference : Incorporates a morpholine-ethoxy group.

- Impact :

Compound D : 1H-Indole-1-carboxylic Acid, 2-Borono-5-(Trifluoromethoxy)-, 1-(1,1-Dimethylethyl) Ester

- Key Difference : Features a trifluoromethoxy group.

- Impact :

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~344–391 (estimated) | 391.34 | ~350–370 (estimated) | ~400–420 (estimated) |

| Solubility | Moderate in organic solvents | Low (due to silyl group) | High (basic amino group) | High (polar morpholine) |

| Stability | High (ether + tert-butyl) | Low (silyl cleavage) | Moderate (pH-sensitive) | Moderate |

Commercial Availability and Purity

- Target Compound: Limited commercial data, but synthesis routes are inferred from analogs like FA-2115 (90% purity, CAS 335649-84-8) .

- Compound C : Available via Parchem Chemicals with ISO-certified quality assurance .

- Compound D : Offered by Alfa Chemistry at 97% purity, emphasizing its use in medicinal chemistry .

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester (CAS Number: 1021342-98-2) is a derivative of indole that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈BNO₃

- Molecular Weight : 319.16 g/mol

The presence of the boron atom in the structure is significant as it can enhance biological activity through various mechanisms, including acting as a Lewis acid.

Antiviral Activity

Research indicates that indole derivatives possess antiviral properties, particularly against HIV. In studies involving related compounds, such as 5,6-dihydroxyindole-2-carboxylic acid , effective concentrations (EC50) were determined to assess their ability to inhibit HIV replication. The findings suggest that similar indole derivatives may exhibit comparable antiviral effects.

| Compound | EC50 (µg/mL) | CC50 (µg/mL) | TI (Therapeutic Index) |

|---|---|---|---|

| IVa | 0.5 | 5 | 10 |

| IVb | 1.5 | 15 | 10 |

| IVc | >100 | >100 | - |

| Efavirenz | 0.0031 | 11 | >1000 |

Note: EC50 refers to the effective concentration for 50% inhibition; CC50 refers to the cytotoxic concentration for 50% cell death.

Cytotoxicity Studies

Cytotoxicity assays have shown that while some derivatives exhibit antiviral activity, they also possess varying degrees of cytotoxicity. The therapeutic index (TI), calculated as CC50/EC50, indicates the safety margin of these compounds. A higher TI suggests a safer profile for therapeutic use.

Study on Indole Derivatives

A study published in MDPI evaluated several indole derivatives for their antiviral efficacy against HIV-1. The results demonstrated that oligomeric structures showed significant potential in preventing HIV multiplication in acutely infected cells. This suggests that modifications to the indole structure can enhance its biological activity against viral infections .

Antifouling Properties

Another area of research explored the antifouling properties of indole derivatives in marine environments. Compounds synthesized from 1H-indole-1-carboxylic acid exhibited potent antifouling activity against marine organisms, indicating their potential application in coatings and environmental management .

Q & A

Basic: What synthetic routes are recommended for preparing this boronic ester-containing indole derivative?

The compound can be synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid intermediates with boronic acid precursors under acidic reflux conditions. Key steps include:

- Esterification : Protect the carboxylic acid group using tert-butyl esterification under anhydrous conditions (e.g., DCC/DMAP catalysis) .

- Boronation : Introduce the borono group via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron .

- Etherification : Install the 1-methylethoxy group via nucleophilic substitution with isopropyl bromide in the presence of a base like K₂CO₃ .

- Purification : Recrystallize from acetic acid or DMF/acetic acid mixtures to achieve >95% purity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile with 0.1% TFA) to quantify impurities. Reference USP40 standards for propylene glycol ester analysis if applicable .

- NMR : Confirm the tert-butyl ester (δ ~1.4 ppm, singlet) and borono group (δ ~7.5 ppm, broad peak) using ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ .

- FTIR : Verify ester carbonyl stretching (ν = 1720–1740 cm⁻¹) and boronic acid B-O vibrations (ν = 1350–1400 cm⁻¹) .

Basic: What storage conditions are critical for maintaining the stability of this boronic ester?

- Moisture Control : Store under inert gas (argon or nitrogen) at –20°C in sealed, desiccated containers to prevent hydrolysis of the borono group .

- Light Sensitivity : Use amber vials to avoid photodegradation of the indole core .

Advanced: How can this compound be utilized in palladium-catalyzed cross-coupling reactions?

The boronic ester moiety enables Suzuki-Miyaura couplings with aryl halides. Optimize conditions as follows:

- Catalyst : Use Pd(PPh₃)₄ (1–5 mol%) in a 3:1 mixture of THF/H₂O .

- Base : Cs₂CO₃ or NaHCO₃ (2 equiv) to maintain pH 8–9 .

- Temperature : Heat at 80–100°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) .

Advanced: What strategies address contradictory data in impurity profiling during synthesis?

- Impurity Identification : Compare HPLC retention times with synthesized standards (e.g., propylene glycol esters from side reactions) .

- Quantitative NMR (qNMR) : Use ¹H NMR with trimethoxybenzene as an internal standard to resolve discrepancies in HPLC purity reports .

- Mass Spectrometry : Perform LC-MS to detect low-abundance impurities (e.g., de-esterified byproducts) .

Advanced: How can computational modeling predict the compound’s reactivity in aqueous environments?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model hydrolysis pathways of the boronic ester .

- Molecular Dynamics : Simulate solvation effects in water/DMSO mixtures to assess stability under physiological conditions .

Advanced: What are the challenges in optimizing recrystallization solvents for high yields?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) mixed with acetic acid (1:1) to balance solubility and crystal growth .

- Temperature Gradients : Slowly cool refluxed solutions from 100°C to 4°C to maximize crystal formation .

Advanced: How does steric hindrance from the tert-butyl group influence reaction kinetics?

- Kinetic Studies : Compare reaction rates of tert-butyl ester vs. methyl ester analogs in hydrolysis experiments (e.g., monitored by ¹H NMR) .

- Steric Parameters : Calculate Tolman’s cone angle or use X-ray crystallography to quantify steric effects on boronic acid reactivity .

Advanced: What methods validate the compound’s biological activity in enzyme inhibition assays?

- Protease Inhibition : Test against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .

- IC₅₀ Determination : Perform dose-response curves with 8–10 concentrations in triplicate. Use GraphPad Prism for nonlinear regression analysis .

Advanced: How can isotopic labeling (e.g., ¹¹B NMR) enhance mechanistic studies of boron-containing intermediates?

- ¹¹B NMR : Track boron coordination changes during Suzuki couplings (e.g., sp² vs. sp³ hybridization shifts) .

- Isotopic Enrichment : Synthesize the compound with ¹⁰B or ¹¹B isotopes to improve signal resolution in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.